![molecular formula C12H10ClNO B6414555 6-(2-Chloro-4-methylphenyl)pyridin-3-ol CAS No. 1261938-15-1](/img/structure/B6414555.png)
6-(2-Chloro-4-methylphenyl)pyridin-3-ol
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Overview
Description
6-(2-Chloro-4-methylphenyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4-methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 2-chloro-4-methylphenylboronic acid with 3-hydroxypyridine . The reaction typically requires a base such as potassium carbonate and a solvent like toluene, under inert atmosphere conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production rates and quality control.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a methylphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 6-(2-Chloro-4-methylphenyl)pyridin-3-one.
Reduction: Formation of 6-(2-Methylphenyl)pyridin-3-ol.
Substitution: Formation of 6-(2-Amino-4-methylphenyl)pyridin-3-ol or 6-(2-Thio-4-methylphenyl)pyridin-3-ol.
Scientific Research Applications
6-(2-Chloro-4-methylphenyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-methylphenyl)pyridin-3-ol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Chloro-4-fluorophenyl)pyridin-3-ol
- 6-(2-Chloro-4-methoxyphenyl)pyridin-3-ol
- 6-(2-Chloro-4-nitrophenyl)pyridin-3-ol
Uniqueness
6-(2-Chloro-4-methylphenyl)pyridin-3-ol is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-(2-chloro-4-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-2-4-10(11(13)6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARXQQDBIRGILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692581 |
Source
|
Record name | 6-(2-Chloro-4-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-15-1 |
Source
|
Record name | 6-(2-Chloro-4-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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